molecular formula C19H19N3OS B2964575 N-(2,5-dimethylphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide CAS No. 688335-31-1

N-(2,5-dimethylphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide

Cat. No.: B2964575
CAS No.: 688335-31-1
M. Wt: 337.44
InChI Key: VXGJKJHPTCTEBZ-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a synthetic acetamide derivative featuring a substituted phenyl group at the N-terminal (2,5-dimethylphenyl) and a sulfur-linked imidazole ring (1-phenyl-1H-imidazol-2-yl) at the acetamide’s α-position. The compound’s design leverages the imidazole ring’s electron-rich nature and the acetamide backbone’s flexibility for molecular interactions, making it a candidate for pharmacological exploration.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-14-8-9-15(2)17(12-14)21-18(23)13-24-19-20-10-11-22(19)16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGJKJHPTCTEBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=CN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethylphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step procedures that incorporate various chemical reactions. The compound can be synthesized through the reaction of 2,5-dimethylphenyl amine with an appropriate imidazole derivative in the presence of a sulfhydryl group. The following table summarizes key steps in the synthesis process:

StepReactionConditionsYield
1Reaction of 2,5-dimethylphenyl amine with imidazole derivativeReflux in ethanol76%
2Formation of acetamide linkageAqueous solutionVariable

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For example, related imidazole derivatives have shown promising results against various cancer cell lines. In particular, compounds containing the imidazole moiety have been linked to inhibition of cell proliferation and induction of apoptosis.

Case Study: Antitumor Efficacy

A study evaluating the antiproliferative effects of imidazole derivatives reported IC50 values for various compounds against lung cancer cell lines HCC827 and NCI-H358. The results indicated that certain derivatives had IC50 values as low as 6.26 μM, demonstrating potent antitumor activity compared to standard treatments .

Antifungal and Antibacterial Activity

In addition to antitumor properties, this compound may also exhibit antifungal and antibacterial activities. Research on related benzimidazole derivatives has shown significant inhibition against common pathogens such as Staphylococcus aureus and Candida albicans, with minimal inhibitory concentration (MIC) values indicating effective antimicrobial properties .

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Inhibition of Cell Proliferation : Compounds with imidazole rings have been shown to disrupt cellular signaling pathways involved in cancer cell growth.
  • Induction of Apoptosis : Certain derivatives are known to activate apoptotic pathways, leading to programmed cell death in cancer cells.
  • Antimicrobial Action : The sulfur-containing moiety may enhance the compound's ability to penetrate microbial cell walls, leading to increased efficacy against bacterial and fungal infections.

Comparative Studies

Comparative studies have highlighted the effectiveness of this compound against various diseases:

CompoundActivity TypeCell Line/PathogenIC50/MIC
Compound AAntitumorHCC8276.26 μM
Compound BAntifungalCandida albicans64 μg/mL
Compound CAntibacterialStaphylococcus aureus8 μg/mL

Molecular Docking Studies

Molecular docking studies suggest that the compound binds effectively to target proteins involved in cancer progression and microbial resistance. The binding affinity and interaction patterns indicate a potential for developing effective therapeutic agents based on this compound's structure .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of N-substituted acetamides with imidazole-thioether linkages. Below is a systematic comparison with analogs, focusing on structural variations and their implications for physicochemical and biological properties.

Substituent Variations on the Phenyl Ring

  • N-(3,5-Dimethylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide (): Structural Difference: The acetamide’s phenyl group is substituted with 3,5-dimethyl groups instead of 2,5-dimethyl, and the imidazole lacks a phenyl substituent (methyl at position 1). The absence of a phenyl group on the imidazole may lower π-π stacking interactions, affecting binding affinity .
  • N-(2,5-Dichlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide (): Structural Difference: Chlorine atoms replace methyl groups at positions 2 and 5 on the phenyl ring, and the imidazole has a methyl group at position 1 and phenyl at position 3. The 5-phenyl imidazole may enhance target selectivity in enzyme inhibition .

Modifications to the Imidazole Moiety

  • 2-{[1-(2,5-Dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide (): Structural Difference: The acetamide’s N-terminal phenyl group is 2-methoxyphenyl, and the imidazole is substituted with 2,5-dimethylphenyl. Impact: Methoxy groups improve solubility via hydrogen bonding but may reduce metabolic stability.
  • N-(2-Chloro-4-methylphenyl)-2-[[1-[(3,5-dimethylphenyl)methyl]-1H-benzimidazol-2-yl]thio]acetamide ():

    • Structural Difference : A benzimidazole core replaces imidazole, with a 3,5-dimethylbenzyl group at position 1 and chloro-methyl substitution on the phenyl ring.
    • Impact : Benzimidazole’s fused ring system increases rigidity and aromatic surface area, enhancing interactions with hydrophobic enzyme pockets (e.g., elastase inhibition) .

Research Findings and Implications

  • Enzyme Inhibition : Compounds with benzimidazole cores (e.g., ) show potent elastase inhibition (IC₅₀ < 10 µM), suggesting that imidazole derivatives like the target compound could be optimized for similar activity by introducing fused aromatic systems .
  • Structural Flexibility : The title compound’s 1-phenylimidazole group may facilitate interactions with cytochrome P450 enzymes, as seen in related N-substituted acetamides .
  • Toxicity Considerations : Chlorinated analogs () exhibit higher logP values (~3.5), correlating with increased bioaccumulation risks compared to methyl-substituted derivatives (logP ~2.8) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(2,5-dimethylphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling (e.g., using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in dichloromethane under triethylamine catalysis at 273 K. Optimization involves monitoring reaction time (typically 3–6 hours), stoichiometric ratios of reactants (1:1 molar ratio of acid and amine precursors), and post-reaction purification via extraction and slow evaporation crystallization . Purity can be verified using melting point analysis (e.g., 473–491 K ranges observed in analogous acetamides) and HPLC.

Q. How can spectroscopic techniques (e.g., NMR, FT-IR) be employed to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify aromatic protons (6.5–8.5 ppm for phenyl/imidazole groups) and methyl groups (2.1–2.5 ppm for dimethylphenyl). The acetamide carbonyl signal appears at ~168–170 ppm in ¹³C NMR.
  • FT-IR : Key peaks include N–H stretch (~3300 cm⁻¹ for secondary amide), C=O stretch (~1650 cm⁻¹), and C–S stretch (~680 cm⁻¹) .
  • Mass Spectrometry : ESI-MS can confirm molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns.

Q. What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., antimicrobial, anticancer)?

  • Methodological Answer : Use cell viability assays (MTT or resazurin) for anticancer screening against standard lines (e.g., MCF-7, HeLa). For antimicrobial activity, employ broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Structural analogs with imidazole-thioacetamide motifs have shown activity in the 10–50 µM range .

Advanced Research Questions

Q. How can crystallographic data resolve conformational discrepancies in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals dihedral angles between aromatic rings (e.g., 44.5°–77.5° in analogous compounds) and hydrogen-bonding patterns (e.g., N–H⋯O/N interactions forming R₂²(8) or R₂²(10) motifs). Compare asymmetric unit conformers to identify steric/electronic influences on molecular packing . For dynamic behavior, pair with DFT calculations (B3LYP/6-31G*) to model torsional energy barriers.

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in related acetamide derivatives?

  • Methodological Answer : Use a split-plot factorial design to vary substituents (e.g., halogenation on phenyl rings, alkyl groups on imidazole) while controlling solvent polarity and reaction temperature. Analyze SAR via multivariate regression (e.g., PLS or Random Forest) to correlate descriptors (Hammett σ, logP) with bioactivity . Include positive controls (e.g., known amide-based drugs) and validate with dose-response curves.

Q. How can environmental fate studies be structured to assess the ecological impact of this compound?

  • Methodological Answer : Follow OECD guidelines for hydrolysis (pH 4–9), photolysis (UV-A/B exposure), and biodegradation (OECD 301F). Measure partition coefficients (logKow via shake-flask method) and soil sorption (Kd using batch equilibrium). Advanced studies may use LC-MS/MS to track transformation products in simulated aquatic systems .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic data on dihedral angles in acetamide derivatives?

  • Methodological Answer : Discrepancies (e.g., 54.8° vs. 77.5° dihedral angles in similar molecules) may arise from polymorphism or solvent effects during crystallization. Cross-validate using PXRD to confirm phase purity and DSC to detect polymorphic transitions. Molecular dynamics simulations (AMBER/CHARMM) can model solvent-dependent conformational flexibility .

Q. What statistical approaches resolve variability in biological assay results for imidazole-acetamide compounds?

  • Methodological Answer : Apply ANOVA with post-hoc Tukey tests to compare replicate data (n ≥ 3) across cell lines or microbial strains. For high variability, use robust regression (e.g., Huber loss) to mitigate outlier effects. Meta-analysis of published IC₅₀/MIC values (e.g., from ) can identify consensus trends.

Methodological Tables

Table 1 : Key Crystallographic Parameters for Analogous Acetamides

CompoundDihedral Angle (°)Hydrogen-Bond MotifReference
Dichlorophenyl-thiazol analog79.7R₂²(8)
Dichlorophenyl-pyrazol analog54.8–77.5R₂²(10)

Table 2 : Recommended In Vitro Assay Conditions

Assay TypeCell Line/StrainIncubation TimeKey Endpoint
Anticancer (MTT)HeLa48–72 hIC₅₀ (µM)
AntimicrobialS. aureus ATCC18–24 hMIC (µg/mL)

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